N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2010 and has since been studied extensively for its mechanism of action and physiological effects.
作用機序
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide acts as a selective antagonist of TrkB, binding to the receptor and preventing the binding of BDNF. This leads to a reduction in downstream signaling pathways, including the activation of the PI3K-Akt and MAPK pathways. These pathways are involved in several physiological processes, including cell survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can reduce the proliferation and survival of cancer cells, suggesting a potential role in cancer therapy. In vivo studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can improve cognitive function in animal models of Alzheimer's disease and reduce anxiety-like behavior in animal models of depression and anxiety.
実験室実験の利点と制限
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has several advantages for use in lab experiments, including its high selectivity for TrkB and its ability to penetrate the blood-brain barrier. However, N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide also has limitations, including its low solubility and potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide. One area of interest is the development of more potent and selective TrkB antagonists. Another area of research is the investigation of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in combination with other drugs for the treatment of neurological disorders. Additionally, there is potential for the use of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in the treatment of cancer, either alone or in combination with other therapies.
合成法
The synthesis of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide involves several steps, beginning with the reaction between 4-hydroxybenzaldehyde and 4-acetylbenzyl bromide to form 4-[(4-acetylbenzyl)oxy]benzaldehyde. This product is then reacted with aniline to form N-(4-[(4-acetylbenzyl)oxy]phenyl)aniline, which is subsequently acetylated to form N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide.
科学的研究の応用
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on its use as a selective antagonist of TrkB, a receptor for brain-derived neurotrophic factor (BDNF). Studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can block the binding of BDNF to TrkB, leading to a reduction in downstream signaling pathways. This has implications for the treatment of several neurological disorders, including depression, anxiety, and Alzheimer's disease.
特性
IUPAC Name |
N-[4-[(4-acetylphenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)15-5-3-14(4-6-15)11-21-17-9-7-16(8-10-17)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROTKQCQMAGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。